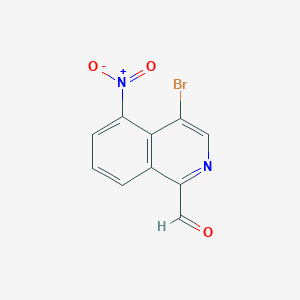

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

Description

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde (CAS: 171880-56-1) is a halogenated and nitrated isoquinoline derivative with the molecular formula C₁₀H₅BrN₂O₃ and a molecular weight of 281.06 g/mol. It features a bromine atom at position 4, a nitro group at position 5, and a carbaldehyde functional group at position 1 of the isoquinoline scaffold. This compound is typically synthesized for use in pharmaceutical and materials science research, particularly as a precursor for heterocyclic modifications . Commercial batches are produced with a purity of ≥98% (NLT 98%), as specified in its product documentation .

Propriétés

IUPAC Name |

4-bromo-5-nitroisoquinoline-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O3/c11-7-4-12-8(5-14)6-2-1-3-9(10(6)7)13(15)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKDPNLVFWNCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=C2C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445839 | |

| Record name | 4-bromo-5-nitro-isoquinoline-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171880-56-1 | |

| Record name | 4-bromo-5-nitro-isoquinoline-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nitration-Bromination-Formylation Sequence

The most established approach for synthesizing 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde involves a sequential three-step process: nitration, bromination, and formylation of the isoquinoline scaffold. This method follows a logical progression of functional group introduction that addresses regioselectivity challenges inherent in the isoquinoline ring system.

The synthetic sequence typically begins with the nitration of isoquinoline at the C5 position using a nitrating mixture (concentrated nitric acid and sulfuric acid) under carefully controlled temperature conditions to prevent polynitration. The resulting 5-nitroisoquinoline then undergoes selective bromination at the C4 position, most commonly achieved using molecular bromine in an appropriate solvent system.

The final formylation step introduces the aldehyde group at the C1 position. This transformation often employs either direct oxidation methods or formylation reagents such as the Vilsmeier-Haack reagent (formed from DMF and POCl₃). Each step requires careful optimization of reaction conditions to maximize yield and minimize the formation of undesired byproducts.

Selenium(IV) Oxide Oxidation Method

An alternative method for preparing this compound utilizes selenium(IV) oxide as an oxidizing agent to introduce the formyl group at the C1 position of 4-bromo-5-nitro-isoquinoline. According to documented procedures, this approach typically involves treating 4-bromo-1-methyl-5-nitroisoquinoline with selenium dioxide in 1,4-dioxane under heating conditions for approximately 3 hours.

The reaction mechanism involves selenium(IV) oxide-mediated oxidation of the methyl group at the C1 position to yield the corresponding aldehyde. This method has been reported to provide moderate yields (approximately 55%) of the target compound. The reaction can be represented as:

4-bromo-1-methyl-5-nitroisoquinoline + SeO₂ → this compound + Se + H₂O

This approach offers a more direct route when starting from appropriately methylated precursors but requires handling of selenium compounds, which poses toxicity concerns.

Advanced Synthetic Strategies

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction represents a more sophisticated approach for introducing the formyl group at the C1 position of properly substituted isoquinolines. This method utilizes a Vilsmeier reagent, formed by the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF), to achieve selective formylation.

In the context of synthesizing this compound, the Vilsmeier-Haack methodology offers several advantages, including relatively mild reaction conditions and good functional group tolerance. The reaction typically proceeds through the formation of an iminium intermediate that subsequently undergoes hydrolysis to furnish the desired aldehyde product.

The general protocol involves treating 4-bromo-5-nitroisoquinoline with the preformed Vilsmeier reagent at controlled temperatures (typically 0-5°C initially, followed by heating to 80-90°C), followed by hydrolysis under basic conditions. The reaction can be monitored by thin-layer chromatography (TLC) and usually reaches completion within 4-10 hours depending on the specific substitution pattern of the isoquinoline substrate.

Studies have documented that the Vilsmeier-Haack approach can deliver consistent and reproducible results for the formylation of various heterocyclic systems, making it a valuable method for the preparation of this compound, particularly on laboratory scale.

Transition Metal Catalyzed Approaches

Recent developments in the field of transition metal catalysis have opened new synthetic avenues for the preparation of functionalized isoquinolines, including approaches potentially applicable to the synthesis of this compound. These methods frequently employ palladium or rhodium catalysts to facilitate key transformations with improved efficiency and selectivity.

One documented approach involves the use of palladium acetate [Pd(OAc)₂] in combination with triphenylphosphine (PPh₃) under carbon monoxide atmosphere to introduce the formyl functionality through carbonylation reactions. The methodology typically operates under moderate pressure conditions (approximately 3 bar CO) at elevated temperatures (95-105°C) in a mixed solvent system of DMF and methanol.

The general reaction sequence can be represented as:

6-bromoisoquinoline + CO + catalyst system → isoquinoline-6-carbaldehyde

While this specific example describes the transformation at the C6 position, similar methodologies could potentially be adapted for C1 functionalization of appropriately substituted 4-bromo-5-nitroisoquinolines to access the target compound.

These transition metal catalyzed approaches offer potential advantages in terms of reaction efficiency and selectivity but generally require specialized equipment for handling reaction gases and pressure vessels.

Comparative Analysis of Synthetic Methods

Yield and Efficiency Comparison

The various methods for preparing this compound exhibit significant differences in terms of yield and overall efficiency. Table 1 presents a comparative analysis of the documented synthetic approaches based on available literature data.

Table 1: Yield Comparison of Different Synthetic Routes to this compound

The data indicates that while the selenium(IV) oxide method offers a direct one-step approach from the appropriate precursor, its moderate yield (55%) limits its overall efficiency. In contrast, the Vilsmeier-Haack formylation generally delivers superior yields for the formylation step, though the overall efficiency must account for the preparation of the 4-bromo-5-nitroisoquinoline precursor.

The classical three-step nitration-bromination-formylation sequence typically results in variable overall yields, as each step introduces some material loss. The transition metal catalyzed approaches show promise with potentially high yields in single transformations, but literature data specifically for this compound remains limited.

Reaction Conditions and Requirements

The practical implementation of these synthetic methods requires careful consideration of their specific reaction conditions and requirements. Table 2 summarizes the key parameters for each approach.

Table 2: Reaction Conditions for Different Synthetic Methods

| Method | Temperature (°C) | Reaction Time (h) | Reagents | Special Equipment | Solvent System |

|---|---|---|---|---|---|

| Selenium(IV) Oxide Oxidation | 80-120 (heating) | 3 | SeO₂ | Reflux apparatus | 1,4-dioxane |

| Vilsmeier-Haack Formylation | 0-5 (initial), 80-90 (reflux) | 4-10 | POCl₃, DMF | Temperature control | DMF/Toluene |

| Nitration-Bromination-Formylation | Various (step-dependent) | >24 (total) | HNO₃/H₂SO₄, Br₂, formylation agent | Multiple setups | Various |

| Transition Metal Catalyzed | 95-105 | 15 | Pd(OAc)₂, PPh₃, CO | Pressure vessel | DMF:MeOH (1:1) |

These variations in reaction conditions have significant implications for laboratory implementation and industrial scalability. The selenium(IV) oxide method, while straightforward, involves toxic reagents requiring proper handling protocols. The Vilsmeier-Haack approach necessitates careful temperature control but employs relatively common reagents. The three-step classical sequence demands multiple reaction setups and purification procedures between steps, increasing operational complexity. The transition metal catalyzed methods require specialized pressure equipment for handling carbon monoxide, which presents both safety and infrastructure challenges.

Scalability and Industrial Feasibility

When evaluating these methods for larger-scale applications, several factors beyond simple reaction efficiency must be considered, including reagent cost, safety profile, waste generation, and equipment requirements.

The nitration-bromination-formylation sequence, despite its multi-step nature, employs relatively inexpensive reagents but generates significant quantities of acidic waste from the nitration step and requires careful handling of bromine in the second stage. These factors complicate its industrial implementation despite the conceptual simplicity of the approach.

The selenium(IV) oxide method faces substantial challenges for scale-up primarily due to the toxicity of selenium compounds and environmental concerns regarding their disposal. Additionally, selenium reagents represent a significant cost factor that impacts economic feasibility.

The Vilsmeier-Haack methodology presents perhaps the most favorable profile for scaling, with manageable reagent costs, moderate reaction times, and relatively straightforward operational procedures. The main consideration involves the handling of phosphorus oxychloride, which requires appropriate safety measures due to its corrosive nature.

Transition metal catalyzed approaches face economic hurdles in industrial settings primarily due to the high cost of palladium catalysts, although catalyst recovery and recycling protocols could potentially mitigate this limitation. The requirement for pressure equipment and handling of carbon monoxide adds complexity to safety protocols and facility design.

Recent Advances and Modifications

Microwave-Assisted Synthesis

Recent developments in synthetic methodology have explored the application of microwave irradiation to accelerate reactions involved in the preparation of heterocyclic compounds like this compound. While specific literature on microwave-assisted synthesis of this exact compound is limited, research on related isoquinoline derivatives suggests potential benefits including:

- Dramatically reduced reaction times (from hours to minutes)

- Improved yields through more efficient energy transfer

- Enhanced selectivity with fewer side reactions

- Reduced solvent requirements aligning with green chemistry principles

Microwave-assisted protocols could be particularly beneficial for the formylation step using Vilsmeier-Haack conditions, potentially increasing reaction efficiency while minimizing energy consumption. Additionally, microwave techniques might improve the selenium dioxide oxidation approach by enhancing reaction rates while reducing the exposure time to toxic selenium compounds.

Flow Chemistry Approaches

Continuous flow chemistry represents another innovative approach with potential applications to the synthesis of this compound. The controlled reaction environment offered by flow reactors provides several advantages:

- Precise temperature control and efficient heat transfer

- Improved safety profile for handling hazardous reagents (particularly relevant for bromination steps)

- Enhanced mixing efficiency leading to more consistent product quality

- Potential for automated multistep sequences

- Scalability through process intensification rather than reactor volume increase

These attributes make flow chemistry particularly suitable for implementing the more hazardous steps in the synthetic sequence, such as nitration and bromination, where careful control of reaction parameters is crucial for selectivity and safety.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: 4-Substituted-5-nitro-isoquinoline-1-carbaldehyde derivatives.

Reduction: 4-Bromo-5-amino-isoquinoline-1-carbaldehyde.

Oxidation: 4-Bromo-5-nitro-isoquinoline-1-carboxylic acid.

Applications De Recherche Scientifique

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is used in various scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a fluorescent probe to measure intracellular changes in pH and redox potential.

Industry: Used in the development of new materials and chemical sensors.

Mécanisme D'action

The mechanism of action of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde involves its ability to act as a fluorescent probe. It interacts with intracellular components, leading to changes in its fluorescence properties, which can be measured to monitor pH and redox potential changes. The molecular targets and pathways involved are primarily related to its interaction with cellular components that affect these parameters.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde with three structurally related compounds from the same class of heterocyclic molecules (data derived from ):

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Purity |

|---|---|---|---|---|---|

| This compound | 171880-56-1 | C₁₀H₅BrN₂O₃ | 281.06 | Bromo, nitro, carbaldehyde | ≥98% |

| Ethyl 4-chloro-2-methylquinoline-6-carboxylate | 100375-87-9 | C₁₃H₁₂ClNO₂ | 253.70 | Chloro, methyl, ester | 97% |

| 5-Bromo-4-nitro-1H-indazole | 2133005-85-1 | C₇H₄BrN₃O₂ | 258.03 | Bromo, nitro, indazole backbone | 97% |

| 2,3,6-Trimethyl-5-nitro-1H-indole | 289685-81-0 | C₁₁H₁₂N₂O₂ | 204.23 | Nitro, multiple methyl groups, indole | 97% |

Key Observations:

Functional Group Diversity: The target compound uniquely combines bromo, nitro, and carbaldehyde groups, whereas analogs like Ethyl 4-chloro-2-methylquinoline-6-carboxylate prioritize halogen (chloro) and ester groups. 5-Bromo-4-nitro-1H-indazole shares bromo and nitro substituents but lacks the carbaldehyde moiety, instead featuring an indazole core .

Molecular Weight: The target compound (281.06 g/mol) is heavier than the indole and indazole derivatives due to its isoquinoline backbone and additional substituents.

Purity Standards: Commercial batches of this compound are produced at ≥98% purity, slightly higher than the 97% purity of its analogs .

Activité Biologique

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde (4-Br-5-NO2-IC) is a synthetic organic compound belonging to the isoquinoline family. Its structure includes a heterocyclic isoquinoline core, with an aldehyde group at the C1 position and bromine and nitro substituents at the C4 and C5 positions, respectively. This unique configuration enhances its potential for various biological activities, particularly in medicinal chemistry.

- Molecular Formula : CHBrNO

- Molecular Weight : 281.06 g/mol

- Appearance : Yellow crystalline powder

The presence of both the aldehyde and nitro groups contributes to its reactivity, enabling diverse chemical transformations that are significant for synthetic applications.

Biological Activity Overview

Research into the biological activity of 4-Br-5-NO2-IC has revealed potential antibacterial properties, although more extensive studies are necessary to fully elucidate its mechanisms and efficacy.

Antibacterial Activity

Several studies have indicated that 4-Br-5-NO2-IC may exhibit antibacterial effects. For instance, preliminary investigations suggest it could inhibit the growth of Gram-positive and Gram-negative bacteria. However, specific mechanisms of action remain under investigation. A comparative analysis with other compounds has highlighted its potential as an antimicrobial agent.

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Br-5-NO2-IC | Antibacterial | TBD | |

| 5-Nitroisoquinoline | Antibacterial | TBD | |

| 4-Bromoisoquinoline | Antibacterial | TBD |

Cytotoxicity and Anticancer Potential

Emerging data suggest that isoquinoline derivatives, including 4-Br-5-NO2-IC, may possess cytotoxic properties against various cancer cell lines. A study highlighted that certain isoquinoline derivatives exhibited significant cytotoxicity against leukemia cells, indicating a possible pathway for further research into their use as anticancer agents.

The precise mechanism by which 4-Br-5-NO2-IC exerts its biological effects is not yet fully understood. However, compounds with similar structures often interact with cellular targets such as enzymes involved in metabolic pathways or DNA replication processes. The nitro group may play a critical role in redox reactions within bacterial cells, leading to cell death.

Case Studies

- Antibacterial Efficacy : A study assessed various isoquinoline derivatives' effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives showed promising inhibition zones, suggesting that modifications to the isoquinoline structure can enhance antibacterial activity.

- Cytotoxic Studies : In vitro assays demonstrated that certain isoquinoline derivatives led to apoptosis in cancer cell lines. The activation of caspases and generation of reactive oxygen species were noted as key factors in the observed cytotoxic effects.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde under laboratory conditions?

Answer: The synthesis typically involves multi-step functionalization of the isoquinoline scaffold. A plausible route includes:

- Bromination : Electrophilic aromatic substitution (EAS) at the 4-position using brominating agents (e.g., Br₂/FeBr₃ or NBS in DMF), guided by directing groups.

- Nitration : Introduction of the nitro group at the 5-position via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (<50°C) to avoid over-nitration .

- Aldehyde Installation : Oxidation of a methyl group (via Riemer-Tiemann reaction) or formylation using Vilsmeier-Haack conditions (POCl₃/DMF).

Key challenges include regioselectivity control and competing side reactions; TLC monitoring and column purification are critical .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Use a combination of:

- NMR Spectroscopy :

- ¹H NMR : Diagnostic signals include the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons split by nitro/bromo substituents.

- ¹³C NMR : Confirm carbonyl (δ ~190 ppm) and quaternary carbons adjacent to bromine/nitro groups.

- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially if bromine and nitro groups exhibit steric clashes .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern matching bromine’s 1:1 (⁷⁹Br/⁸¹Br) ratio .

Advanced Research Questions

Q. What challenges arise in maintaining the stability of the nitro and aldehyde functional groups during reactions?

Answer:

- Nitro Group Instability : Prone to reduction under catalytic hydrogenation or strong reducing agents. Use inert atmospheres (N₂/Ar) and avoid Pd/C catalysts. Alternative protecting groups (e.g., acetyl) may be required for downstream reactions.

- Aldehyde Reactivity : Susceptible to nucleophilic attack or oxidation. Stabilize via Schiff base formation (e.g., with amines) or employ low-temperature conditions (−20°C) during storage .

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Model transition states for bromine displacement (e.g., SNAr reactions). Key parameters include:

- Activation energy barriers for substitution at C4 vs. competing positions.

- Solvent effects (e.g., DMSO vs. THF) on reaction kinetics.

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (enhanced by nitro groups) to predict nucleophilic attack sites .

Q. What strategies are effective in resolving contradictory spectroscopic data when characterizing this compound?

Answer:

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers around the aldehyde group) causing signal broadening.

- 2D NMR (COSY, NOESY) : Assign overlapping aromatic protons and confirm spatial proximity of substituents.

- Cross-Validation with Analogues : Compare data with structurally related compounds (e.g., 8-Bromo-5-nitroisoquinoline derivatives ) to identify systematic discrepancies.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in melting point data across studies?

Answer:

- Purity Assessment : Contradictions often stem from impurities. Use HPLC (>95% purity threshold) and DSC (melting endotherm analysis) to verify crystallinity .

- Polymorphism Screening : Test recrystallization in multiple solvents (e.g., EtOH, DCM/hexane) to isolate stable polymorphs.

- Literature Benchmarking : Cross-reference with high-quality datasets (e.g., CAS RN entries ) to identify outliers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.